6-methylsulfanylpyrimidine-4-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPGYKSUPSFPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392193 | |
| Record name | 4-Pyrimidinecarboxylicacid, 6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301342-78-9 | |
| Record name | 4-Pyrimidinecarboxylicacid, 6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Methylsulfanylpyrimidine 4 Carboxylic Acid
Historical and Contemporary Approaches to Pyrimidine-4-carboxylic Acid Synthesis
The construction of the 6-methylsulfanylpyrimidine-4-carboxylic acid molecule is predicated on fundamental reactions for building the pyrimidine (B1678525) ring and subsequently modifying it. The synthesis can be logically broken down into three key stages: the formation of the pyrimidine nucleus, the introduction of the carboxylic acid group at the 4-position, and the functionalization with the methylsulfanyl group at the 6-position.
Cyclization Reactions in the Formation of the Pyrimidine Nucleus
The formation of the pyrimidine ring is a cornerstone of heterocyclic chemistry. nih.gov The most prevalent and historically significant method involves the condensation of a three-carbon bifunctional component with a compound containing an N-C-N fragment, such as amidines, urea (B33335), or guanidine (B92328). bu.edu.eg This approach, often referred to as the Principal Synthesis, allows for the construction of the core 1,3-diazine structure. bu.edu.eg
Variations of this condensation reaction are numerous. For instance, the reaction of ketones, aldehydes, or esters with amidines can yield various pyrimidine derivatives. organic-chemistry.org Copper-catalyzed cyclization of ketones with nitriles provides another facile route to diversely functionalized pyrimidines. organic-chemistry.org Furthermore, [3+3] cycloaddition reactions, such as those between acetylacetone (B45752) and urea, can also be employed to form the pyrimidine ring. mdpi.com
A notable example is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aryl aldehyde, urea, and ethyl acetoacetate (B1235776) to produce dihydropyrimidines, which can then be oxidized to pyrimidines. nih.gov These classical cyclization strategies form the basis for creating the foundational pyrimidine scaffold upon which further functionalization can occur.
Introduction of the Carboxylic Acid Moiety
Once the pyrimidine nucleus is formed, the next critical step is the introduction of the carboxylic acid group at the 4-position. Several methods exist to achieve this transformation.
One common strategy involves the Minisci reaction, a type of homolytic aromatic substitution. This radical-based reaction can be highly regioselective, allowing for the direct introduction of a carboxyl or alkoxycarbonyl group onto the pyrimidine ring. ucla.edu For example, the homolytic alkoxycarbonylation of 5-halopyrimidines has been shown to be a viable one-step synthesis for producing pyrimidine-4-carboxylic acid esters. ucla.edu
Another approach is the oxidation of a pre-existing alkyl group, such as a methyl group, at the desired position. This transformation is a standard method for generating carboxylic acids on aromatic rings. Alternatively, the hydrolysis of a nitrile (cyano) group can also yield the corresponding carboxylic acid. This method is particularly useful if a cyanopyrimidine intermediate is readily accessible. The alkaline hydrolysis of a suitable precursor can convert it into the corresponding carboxylic acid. bu.edu.eg
A specific example is the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. nih.gov While this example pertains to the 5-position, similar principles can be applied to target the 4-position through appropriate starting materials.
Functionalization with the Methylsulfanyl Group
The final key functionalization in the synthesis of the target molecule is the introduction of the methylsulfanyl (or methylthio) group. This is typically achieved through nucleophilic substitution or by S-methylation of a corresponding thiol precursor.
A common method involves the reaction of a halopyrimidine, such as a chloropyrimidine, with a sulfur nucleophile like sodium thiomethoxide. asianpubs.org This nucleophilic aromatic substitution (SNAr) reaction effectively displaces the halide to install the methylsulfanyl group. For instance, 2-chloro-4,6-dimethoxypyrimidine (B81016) has been successfully converted to 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) using sodium methyl mercaptide. asianpubs.org
Another route is the S-methylation of a pyrimidinethione (or mercaptopyrimidine) derivative. The thione tautomer can be readily alkylated on the sulfur atom using an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, often in the presence of a base. This two-step process involves first creating the pyrimidinethione, which can be synthesized from precursors like 4-aminouracil-5-thiocyanate via thermal cyclization. bu.edu.eg
The oxidation of the methylsulfanyl group to a methylsulfonyl group is also a relevant transformation in the chemistry of these compounds, often achieved using oxidizing agents like m-chloroperbenzoic acid. bohrium.com
Novel and Efficient Synthetic Routes to this compound
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This has led to the exploration of novel synthetic routes for compounds like this compound that prioritize chemo- and regioselectivity, as well as adhere to the principles of green chemistry.
Chemo- and Regioselective Transformations
Achieving high chemo- and regioselectivity is crucial for minimizing the formation of unwanted byproducts and simplifying purification processes. In the context of polysubstituted pyrimidines, controlling the position of functional group introduction is paramount.
Modern synthetic methods often employ advanced reagents and catalysts to direct reactions to a specific site on the pyrimidine ring. For example, selective magnesiation using reagents like TMPMgCl·LiCl has been shown to be a powerful tool for the regio- and chemoselective functionalization of pyrimidines. researchgate.net This method allows for the deprotonation at a specific position, creating a nucleophilic center that can then be trapped with an electrophile to introduce a desired functional group with high precision.
Multicomponent reactions (MCRs) are another strategy for achieving efficiency and selectivity. rasayanjournal.co.in A regioselective three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl₃·6H₂O under microwave irradiation, has been demonstrated for the synthesis of pyrimidine-fused tetrahydropyridines. nih.gov Such one-pot reactions that form multiple bonds in a single operation are highly desirable for their step economy. nih.gov
The development of catalytic systems that can differentiate between multiple reactive sites on the pyrimidine nucleus is an active area of research. For instance, transition-metal-free conditions have been developed for the selective synthesis of pyrimidines from aromatic ketones, aldehydes, and ammonium (B1175870) salts, where a catalytic amount of NaIO₄ plays a key role in controlling the selectivity. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inpowertechjournal.com Traditional methods for pyrimidine synthesis often rely on harsh reagents, toxic solvents, and high energy consumption. rasayanjournal.co.inresearchgate.net Consequently, there is a significant drive to develop greener alternatives.
Several green chemistry approaches are applicable to pyrimidine synthesis:
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase yields, and in some cases, lead to cleaner reactions with fewer byproducts. nih.goveurekaselect.com This technique has been successfully used in the condensation of chalcones with urea to produce pyrimidine derivatives. powertechjournal.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, often under milder conditions and in shorter timeframes. nih.goveurekaselect.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) or using mechanical methods like ball milling minimizes waste and eliminates the environmental impact associated with solvent use and disposal. rasayanjournal.co.inpowertechjournal.com
Use of Green Catalysts: The development of reusable, heterogeneous, or metal-free catalysts is a key aspect of green chemistry. powertechjournal.comresearchgate.net For example, porous poly-melamine-formaldehyde has been used as a reusable catalyst for pyrimidine synthesis under ball milling conditions. researchgate.net Ionic liquids are also being explored as "green solvents" and catalysts. rasayanjournal.co.in
Multicomponent Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine multiple steps into a single operation, reducing waste, energy consumption, and reaction time. rasayanjournal.co.in
By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable. powertechjournal.comnih.gov
The following table summarizes a comparison of traditional versus green synthetic approaches for pyrimidine derivatives.
| Aspect | Traditional Synthetic Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often use hazardous and volatile organic solvents | Solvent-free conditions, water, or green solvents (e.g., ionic liquids) rasayanjournal.co.in |
| Energy Source | Conventional heating (often for long durations) | Microwave irradiation, ultrasonication (shorter reaction times) nih.gov |
| Catalysts | Often stoichiometric reagents or toxic catalysts | Reusable heterogeneous catalysts, biocatalysts, metal-free catalysts powertechjournal.com |
| Efficiency | Multi-step syntheses with purification at each stage | One-pot multicomponent reactions, high atom economy rasayanjournal.co.in |
| Waste | Significant generation of byproducts and waste | Minimized waste generation, designed for degradation researchgate.net |
Catalyst Development for Enhanced Synthetic Yield and Selectivity
The efficiency of pyrimidine synthesis is often significantly enhanced by the use of catalysts. Both acid and base catalysis are commonly employed in the cyclocondensation steps. More advanced catalytic systems have been developed to improve yields, reaction rates, and selectivity.
Organocatalysts, such as thiourea-based catalysts, have been shown to be effective in activating carbonyl compounds towards nucleophilic attack through hydrogen bonding, which can be beneficial in the initial condensation steps. researchgate.netlibretexts.org Lewis acids, like zirconium(IV) chloride, can also be employed to promote the reaction between aldehydes, urea/thiourea, and a third component in multicomponent reactions leading to pyrimidine derivatives. nih.gov
For transformations involving cross-coupling reactions to introduce substituents, transition metal catalysts, particularly those based on palladium, are indispensable. While not directly forming the pyrimidine ring, these catalysts are crucial for functionalizing a pre-existing pyrimidine core. For instance, a palladium-catalyzed cross-coupling reaction could be envisioned for introducing a precursor to the carboxylic acid group.
Below is a table summarizing various catalytic systems that could be adapted for the synthesis of this compound, based on analogous pyrimidine syntheses.
| Catalyst Type | Specific Example | Role in Synthesis | Potential Advantages |
|---|---|---|---|
| Organocatalyst | Thiourea Derivatives | Activation of carbonyl groups in cyclocondensation | Mild reaction conditions, low toxicity |
| Lewis Acid | Zirconium(IV) chloride | Promotion of multicomponent reactions | High efficiency in certain cyclizations |
| Transition Metal | Palladium(II) Acetate | Cross-coupling for functional group introduction | Versatility in C-C and C-heteroatom bond formation |
| Base Catalyst | Sodium Ethoxide | Promotion of cyclocondensation reactions | Cost-effective and readily available |
Optimization of Reaction Conditions for this compound Production
The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, concentration of reactants, and reaction time.
The selection of an appropriate solvent is crucial. For cyclocondensation reactions, polar protic solvents like ethanol (B145695) or methanol (B129727) are often used to facilitate the dissolution of reactants and intermediates. In some cases, aprotic solvents such as dioxane or dimethylformamide (DMF) may be preferred, particularly for nucleophilic substitution reactions. asianpubs.orgresearchgate.net
Temperature plays a significant role in reaction kinetics. While some condensation reactions proceed at room temperature, others may require heating under reflux to achieve a reasonable reaction rate. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter times. mdpi.com
The stoichiometry of the reactants must be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of byproducts. The concentration of the base or acid catalyst also needs to be optimized to ensure efficient reaction without promoting undesired side reactions.
The following interactive table illustrates a hypothetical optimization study for the cyclocondensation step, showcasing how varying conditions can impact the product yield.
| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 78 | 10 | 65 |
| 2 | Methanol | 65 | 10 | 72 |
| 3 | DMF | 100 | 10 | 58 |
| 4 | Methanol | 65 | 20 | 78 |
| 5 | Methanol | 80 (Microwave) | 20 | 85 |
Scalability Considerations for Preparative Synthesis of this compound
Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale introduces a new set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and cost-effective process.
Reagent Cost and Availability: The starting materials should be readily available and economically viable for large-scale production. The cost of catalysts and solvents also becomes a significant factor.
Reaction Exotherms and Heat Management: Cyclocondensation and other reaction steps can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems is therefore important.
Work-up and Purification: The isolation and purification of the final product must be amenable to large-scale operations. Crystallization is often preferred over chromatography for purification on an industrial scale due to its lower cost and higher throughput. The choice of solvents for extraction and crystallization needs to be carefully evaluated for safety, environmental impact, and efficiency.
Process Safety: A thorough hazard evaluation of all chemicals and reaction steps is necessary. This includes understanding the toxicity and flammability of reagents and solvents, as well as the potential for hazardous byproducts.
Waste Management: The environmental impact of the synthesis must be considered. The development of a process that minimizes waste and allows for the recycling of solvents and catalysts is highly desirable. For instance, the use of heterogeneous catalysts that can be easily recovered and reused would be a significant advantage in a large-scale synthesis. researchgate.net
The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and process safety.
Chemical Reactivity and Transformation of 6 Methylsulfanylpyrimidine 4 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the pyrimidine (B1678525) ring is a versatile functional handle that can undergo a variety of transformations typical of aromatic carboxylic acids. These reactions are fundamental for the derivatization of the molecule and the synthesis of new analogues.
Esterification: The conversion of 6-methylsulfanylpyrimidine-4-carboxylic acid to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.orgthieme-connect.de The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent. thieme-connect.de
Another effective method for esterification, particularly for more sensitive substrates, involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds under milder, non-acidic conditions. organic-chemistry.org While specific examples for the direct esterification of this compound are not extensively documented, the synthesis of methyl 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylate has been reported. This synthesis proceeds via the corresponding acyl chloride, which is then reacted with methanol (B129727). chemicalbook.com This two-step process is a common strategy for ester formation. nih.gov
Amidation: The formation of amides from this compound involves its reaction with primary or secondary amines. The direct reaction between a carboxylic acid and an amine is often challenging as it tends to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is typically carried out at high temperatures to drive off water and form the amide bond. libretexts.org
More commonly, amidation is facilitated by the use of coupling agents. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are effective for coupling carboxylic acids with amines to form amides. libretexts.org The synthesis of various pyrimidine carboxamides has been reported using such methods, starting from the corresponding carboxylic acids. chemicalbook.comlibretexts.org
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Alcohol, DCC, DMAP | Ester |
| Amidation | Amine, High Temperature | Amide |
| Amidation | Amine, Coupling Agent (e.g., HATU), Base (e.g., DIPEA) | Amide |
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group as carbon dioxide (CO₂). pensoft.net The ease of decarboxylation of carboxylic acids often depends on the stability of the carbanion formed upon loss of CO₂. pensoft.net For heteroaromatic carboxylic acids, the presence of the heteroatom(s) can influence this stability.
The decarboxylation of pyrimidine-4-carboxylic acids is not as facile as that of β-keto acids but can be achieved under certain conditions. The mechanism typically involves the formation of a zwitterionic intermediate where the pyrimidine nitrogen is protonated. This positive charge can help to stabilize the negative charge that develops on the ring as the carboxyl group departs. The resulting carbanion is then protonated to give the corresponding pyrimidine. The presence of electron-withdrawing groups on the pyrimidine ring can further facilitate this process by stabilizing the carbanionic intermediate. libretexts.org While specific studies on the decarboxylation of this compound are scarce, the general principles of heteroaromatic carboxylic acid decarboxylation would apply. Heating the compound, possibly in the presence of a copper catalyst, is a common method to induce decarboxylation.
Acyl Halides: The hydroxyl group of a carboxylic acid can be replaced by a halogen to form an acyl halide, a more reactive derivative. nih.govresearchgate.net The most common method for the synthesis of acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). researchgate.netmdpi.com This reaction is often performed with a catalytic amount of a tertiary amine or in a suitable solvent. mdpi.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. nih.gov The synthesis of 6-chloro-2-(methylthio)pyrimidine-4-carbonyl chloride has been successfully achieved by treating the corresponding carboxylic acid with thionyl chloride. chemicalbook.com
Anhydrides: Carboxylic acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid. This is often achieved by heating the carboxylic acid in the presence of a strong dehydrating agent. Alternatively, anhydrides can be synthesized from the reaction of an acyl chloride with a carboxylate salt. wikipedia.org Given the successful formation of the acyl chloride of a related pyrimidine derivative, it is expected that this compound could be converted to its symmetrical anhydride (B1165640) via this route.
| Derivative | Reagent(s) | Key Features |
| Acyl Chloride | Thionyl chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl) drive the reaction. |
| Acyl Chloride | Oxalyl chloride ((COCl)₂) | Milder conditions, often with a catalyst like DMF. |
| Anhydride | Acyl chloride + Carboxylate salt | A common and efficient method for anhydride synthesis. |
Transformations Involving the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group at the 6-position of the pyrimidine ring is a key site for chemical modification. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring, which can activate the sulfur atom towards oxidation and the adjacent carbon atom towards nucleophilic attack, especially after oxidation.
The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. organic-chemistry.org These oxidations are typically carried out using common oxidizing agents.
Sulfoxide Formation: Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts at low temperatures. scispace.com Hydrogen peroxide in the presence of a suitable catalyst can also be employed for the selective oxidation of sulfides to sulfoxides. mdpi.comjsynthchem.com
Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone. organic-chemistry.org Using an excess of m-CPBA or hydrogen peroxide under more forcing conditions will typically lead to the formation of the methylsulfonyl (-SO₂CH₃) group. nih.govchemrxiv.org The oxidation of the methylsulfanyl group to a methylsulfonyl group significantly increases the electron-withdrawing nature of the substituent and enhances its leaving group ability in nucleophilic substitution reactions. rsc.org
| Oxidation State | Common Oxidizing Agent(s) |
| Sulfoxide | m-CPBA (1 equivalent), H₂O₂ (controlled conditions) |
| Sulfone | m-CPBA (excess), H₂O₂ (excess) |
The methylsulfanyl group itself is not a particularly good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. However, its displacement can be achieved under certain conditions, particularly when the pyrimidine ring is highly activated by other electron-withdrawing groups.
More commonly, the methylsulfanyl group is first oxidized to the much better leaving group, the methylsulfonyl group (-SO₂CH₃). The strong electron-withdrawing nature of the sulfonyl group, combined with the inherent electron deficiency of the pyrimidine ring, makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. rsc.org
A variety of nucleophiles can displace the methylsulfonyl group, including amines, alkoxides, and thiolates. These reactions typically proceed via a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted. wikipedia.orglibretexts.org The presence of other substituents on the pyrimidine ring can influence the regioselectivity of the substitution. For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the position of nucleophilic attack can be directed by the nature of the nucleophile and the reaction conditions. researchgate.net
Desulfurization Reactions
The methylsulfanyl group (-SCH3) at the C6 position of the pyrimidine ring can be readily removed through desulfurization reactions. A common and effective method for this transformation is the use of Raney nickel. organicreactions.orgresearchgate.net This reaction, a reductive desulfurization, involves the hydrogenolysis of the carbon-sulfur bond. chem-station.com While specific studies on this compound are not extensively documented, the desulfurization of analogous methylthiopyrimidines is a well-established synthetic strategy. organic-chemistry.org
The reaction typically proceeds by treating the substrate with an active form of Raney nickel in a suitable solvent, often an alcohol. The hydrogen adsorbed on the surface of the Raney nickel acts as the reducing agent, leading to the cleavage of the C-S bond and its replacement with a C-H bond. chem-station.com In the case of this compound, this process would yield pyrimidine-4-carboxylic acid.
Table 1: General Desulfurization of this compound
| Reactant | Reagent | Product |
| This compound | Raney Nickel (Ni(H)) | Pyrimidine-4-carboxylic Acid |
This transformation is synthetically valuable as it allows the methylsulfanyl group to be used as a directing or activating group in earlier synthetic steps, only to be removed at a later stage to provide the unsubstituted pyrimidine core.
Electrophilic and Nucleophilic Behavior of the Pyrimidine Ring System
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency significantly influences its reactivity. Consequently, electrophilic aromatic substitution on the pyrimidine ring is generally difficult and requires harsh conditions, while nucleophilic aromatic substitution is facilitated, particularly at the electron-deficient C2, C4, and C6 positions. wikipedia.orgbhu.ac.inslideshare.net
The this compound molecule is primed for nucleophilic attack at the positions ortho and para to the ring nitrogens (C2, C4, and C6). The methylsulfanyl group at the C6 position can act as a leaving group, particularly if it is oxidized to a more labile sulfoxide or sulfone. However, direct displacement of the methylsulfanyl group by a strong nucleophile is also possible.
Studies on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated that various nucleophiles can displace leaving groups on the pyrimidine ring. rsc.org For instance, treatment with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide resulted in the substitution of the chloro group. rsc.org It was also noted that under certain conditions with an excess of a nucleophile like sodium methoxide, the methylthio group could also be displaced. rsc.org This suggests that this compound could undergo similar nucleophilic substitution reactions.
Table 2: Plausible Nucleophilic Substitution Reactions
| Position of Attack | Nucleophile (Nu⁻) | Potential Product |
| C6 | R₂NH (amines) | 6-(Dialkylamino)pyrimidine-4-carboxylic Acid |
| C6 | RO⁻ (alkoxides) | 6-Alkoxypyrimidine-4-carboxylic Acid |
| C6 | RS⁻ (thiolates) | 6-(Alkylthio)pyrimidine-4-carboxylic Acid (Thioether exchange) |
Electrophilic substitution on the pyrimidine ring is less common due to the deactivating effect of the two nitrogen atoms. bhu.ac.in When it does occur, it is directed to the C5 position, which is the most electron-rich carbon in the ring. wikipedia.org The presence of the carboxylic acid group, which is a deactivating group, would further disfavor electrophilic attack on the ring.
The functional groups present in this compound make it a suitable precursor for the synthesis of fused pyrimidine derivatives through annulation reactions. These reactions involve the construction of a new ring fused to the existing pyrimidine core and are of significant interest in medicinal chemistry due to the diverse biological activities of fused heterocyclic systems. nih.govderpharmachemica.com
The carboxylic acid at C4 and the reactive C5 position can participate in cyclocondensation reactions with appropriate bifunctional reagents to form fused five- or six-membered rings. For example, reaction with a 1,2-dielectrophile could lead to the formation of a fused pyridopyrimidine or a similar bicyclic system. The synthesis of fused pyrimidines from appropriately substituted pyrimidine precursors is a common synthetic strategy. organic-chemistry.orgresearchgate.net
Table 3: Illustrative Annulation Reaction
| Pyrimidine Derivative | Reagent | Fused Product Type |
| This compound derivative | Hydrazine derivatives | Pyrazolo[3,4-d]pyrimidine |
| This compound derivative | Guanidine (B92328) | Pteridine |
Ring expansion reactions of the pyrimidine ring are less common but can occur under specific conditions, often involving rearrangements of intermediates. There is no direct evidence in the literature for ring expansion reactions of this compound.
Mechanistic Studies of Key Reactions of this compound
While specific mechanistic studies on this compound are scarce, the mechanisms of the key reactions it is expected to undergo can be inferred from studies on analogous systems.
The desulfurization with Raney nickel is generally understood to proceed through a free-radical mechanism on the surface of the catalyst. The carbon-sulfur bond is homolytically cleaved, and the resulting carbon radical is quenched by hydrogen atoms present on the nickel surface.
Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring typically proceeds via a two-step addition-elimination mechanism. wikipedia.org The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons (C2, C4, or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second step, the leaving group (in this case, the methylsulfanyl group or another substituent) is eliminated, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility and regioselectivity of the substitution. stackexchange.com For pyrimidines, the negative charge in the intermediate can be delocalized onto the ring nitrogens, which effectively stabilizes it. bhu.ac.instackexchange.com
The annulation reactions leading to fused pyrimidines generally involve a sequence of nucleophilic addition and condensation reactions. The specific mechanism will depend on the nature of the reactants and the reaction conditions.
Derivatization and Analogue Synthesis of 6 Methylsulfanylpyrimidine 4 Carboxylic Acid
Design and Synthesis of Substituted Pyrimidine-4-carboxylic Acid Analogues
The synthesis of analogues of 6-methylsulfanylpyrimidine-4-carboxylic acid often involves multi-step reaction sequences starting from simpler precursors. A common strategy is the construction of the pyrimidine (B1678525) ring itself, incorporating desired substituents at various positions. One established method for creating 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a range of amidinium salts. This approach provides a direct route to pyrimidines that are unsubstituted at the 4-position, which can be a challenge with other methods.
Another versatile approach is the three-component condensation reaction. For instance, various 4,5-disubstituted pyrimidine derivatives can be synthesized in a single step from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride. humanjournals.com Such multicomponent reactions are highly efficient for creating a library of analogues. nih.gov
Modification of the substituents on the pyrimidine ring is also a common strategy. For example, the methylsulfanyl group at the 6-position can be displaced by other nucleophiles, or the carboxylic acid at the 4-position can be converted into esters, amides, or other functional groups. The synthesis of a series of substituted pyrimidines has been achieved by condensing chalcones with guanidinyl derivatives of other heterocyclic acids, yielding complex amino-pyrimidine structures. nih.gov
Below is a table summarizing various synthetic approaches to pyrimidine-4-carboxylic acid analogues.
| Starting Materials | Reagents and Conditions | Product Type |
| Functionalized enamines, triethyl orthoformate, ammonium acetate | ZnCl2 catalyst | 4,5-disubstituted pyrimidine derivatives |
| Chalcones, guanidine (B92328) derivatives | Isopropanol, sodium isopropoxide | Biologically active pyrimidine derivatives |
| Benzaldehyde, ethyl acetoacetate (B1235776), urea (B33335) | Copper (II) triflate catalyst, acetonitrile | 3,4-dihydropyrimidin-2(1H)-one derivative |
| Halogenated enone, S-methylisothiourea sulphate | Methanol (B129727)/water, HCl, reflux | 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines |
This table illustrates general methods for pyrimidine synthesis that can be adapted for producing analogues of this compound.
Systematic Structural Modifications to Explore Structure-Property Relationships (Non-Biological Material Properties)
Systematic structural modifications of the this compound scaffold are crucial for tuning its non-biological material properties, such as electronic and photophysical characteristics. While specific research on the material properties of this exact compound is not widely documented, the principles of materials science can be applied to predict the effects of certain structural changes.
The extended π-system of the pyrimidine ring suggests potential for applications in organic electronics. Modifications that extend this conjugation are likely to influence the material's absorption and emission spectra. For example, replacing the methylsulfanyl group with aryl or vinyl groups through cross-coupling reactions could shift the absorption towards longer wavelengths.
The carboxylic acid group provides a site for introducing functionalities that can influence intermolecular interactions and self-assembly, which are critical for the properties of thin films and crystals. Conversion of the carboxylic acid to amides or esters with bulky or electronically active groups can be used to control the packing of molecules in the solid state.
The following table outlines potential structural modifications and their expected impact on non-biological material properties.
| Modification Site | Structural Change | Potential Impact on Material Properties |
| 6-position (methylsulfanyl) | Replacement with electron-donating groups (e.g., amines) | Alteration of the highest occupied molecular orbital (HOMO) energy level, potential for p-type conductivity. |
| 6-position (methylsulfanyl) | Replacement with electron-withdrawing groups (e.g., cyano) | Lowering of the lowest unoccupied molecular orbital (LUMO) energy level, potential for n-type conductivity. |
| 4-position (carboxylic acid) | Conversion to long-chain alkyl esters | Increased solubility in organic solvents, potential for solution-based processing of thin films. |
| 4-position (carboxylic acid) | Formation of metal-organic frameworks (MOFs) | Creation of porous materials with potential applications in gas storage and catalysis. |
| Pyrimidine ring | Introduction of aryl or heteroaryl groups | Enhanced π-conjugation, leading to changes in optical and electronic properties. |
This table is based on general principles of materials chemistry and suggests potential research directions for exploring the non-biological material properties of this compound derivatives.
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These fused rings often exhibit unique chemical and physical properties. A common strategy involves using the existing functional groups on the pyrimidine ring to build additional rings.
For instance, the carboxylic acid at the 4-position and a suitable group at the 5-position can undergo intramolecular cyclization to form a new ring. Thieno[2,3-d]pyrimidines, a class of fused heterocycles, are often synthesized from substituted 2-aminothiophene-3-carboxylic acid esters. nih.govnuph.edu.ua While not a direct use of this compound, this highlights a general strategy where a pyrimidine ring is fused with a thiophene (B33073) ring.
The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidine (B11772683) and tetrazolo[1,5-a]pyrimidine, can be achieved from thioxopyrimidine-6(1H)-ones. researchgate.net These starting materials are structurally related to the target compound and demonstrate the versatility of the pyrimidine core in forming fused systems. The reaction of pyrimidine thiones with reagents like ethyl chloroacetate (B1199739) or sodium azide (B81097) can lead to the formation of new fused rings. researchgate.net
Ultrasound irradiation has also been explored as an efficient method for the synthesis of fused pyrimidines from readily available pyrimidine scaffolds through multicomponent reactions. nih.gov
Below is a table of representative fused heterocyclic systems that can be conceptually derived from pyrimidine-4-carboxylic acid scaffolds.
| Fused System | General Synthetic Approach |
| Thieno[2,3-d]pyrimidine | Cyclization of 2-aminothiophene-3-carboxylic acid derivatives. |
| Furo[2,3-d]pyrimidine | Reaction of thioxopyrimidine-6(1H)-ones with ethyl chloroacetate. researchgate.net |
| Tetrazolo[1,5-a]pyrimidine | Reaction of chloro-pyrimidines with sodium azide. researchgate.net |
| Pyrimido[4,5-c]quinoline | Domino Suzuki coupling–intramolecular amide formation. ucla.edu |
This table provides examples of fused pyrimidine systems and the general synthetic strategies that could be adapted for the elaboration of the this compound scaffold.
Chiral Derivatives and Enantioselective Synthesis
The synthesis of chiral derivatives of this compound is an area of interest for creating molecules with specific three-dimensional structures. While there is limited specific research on the enantioselective synthesis of this particular compound, general methodologies for creating chiral heterocyclic molecules can be applied.
Chirality can be introduced by attaching a chiral auxiliary to the carboxylic acid group. Subsequent diastereoselective reactions can then be performed on the pyrimidine ring or its substituents. Removal of the chiral auxiliary would then yield the enantiomerically enriched product.
Another approach is the use of a chiral catalyst to control the stereochemistry of a reaction that forms a new chiral center. For example, if a substituent were to be introduced at the 5-position of the pyrimidine ring through a reaction that creates a stereocenter, a chiral catalyst could be used to favor the formation of one enantiomer over the other.
While not directly related to pyrimidines, research on the enantioselective synthesis of other heterocycles provides a conceptual framework. For instance, the enantioselective synthesis of functionalized 4- and 6-azaindolines has been achieved through a cation-directed cyclization under phase-transfer catalysis. This demonstrates how catalytic methods can be used to achieve high levels of enantioselectivity in the synthesis of nitrogen-containing heterocycles.
The applicability of these methods to this compound would depend on the specific reaction being performed and the stability of the starting material under the reaction conditions.
Advanced Spectroscopic and Structural Elucidation of this compound
The intricate solid-state architecture and solution-state behavior of this compound are revealed through a combination of advanced analytical techniques. These methods provide a detailed understanding of the compound's structural and dynamic properties, which are governed by a variety of intermolecular forces.
Computational and Theoretical Studies on 6 Methylsulfanylpyrimidine 4 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and energetics.
Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Electrostatic Potentials)
The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical methods are used to calculate key descriptors that predict how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. thaiscience.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For 6-methylsulfanylpyrimidine-4-carboxylic acid, calculations would reveal the spatial distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are invaluable for predicting sites for intermolecular interactions, such as hydrogen bonding, and for understanding how a molecule is recognized by biological receptors or other molecules. researchgate.net For this compound, an MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group, indicating these are sites susceptible to electrophilic attack.
| Descriptor | Significance | Predicted Location on this compound |
| HOMO | Region of electron donation (nucleophilic character) | Likely delocalized over the pyrimidine ring and sulfur atom. |
| LUMO | Region of electron acceptance (electrophilic character) | Likely concentrated around the carboxylic acid group and pyrimidine ring. |
| HOMO-LUMO Gap | Index of chemical stability and reactivity | A smaller gap would imply higher reactivity. |
| Negative ESP | Sites for electrophilic attack and hydrogen bond acceptance | Pyrimidine nitrogens, carboxylic oxygens. |
| Positive ESP | Sites for nucleophilic attack and hydrogen bond donation | Carboxylic acid proton, hydrogens on the methyl group. |
Tautomerism and Conformational Analysis
Many molecules, particularly those containing heterocyclic rings and labile protons, can exist as a mixture of tautomers. researchgate.net this compound has several potential sites for tautomerism. Prototropic tautomerism could occur involving the nitrogen atoms of the pyrimidine ring. Furthermore, the carboxylic acid group can exhibit rotational isomerism (conformational analysis).
Computational methods are used to calculate the relative energies and stabilities of all possible tautomers and conformers in the gas phase and in different solvents. researchgate.net These calculations help determine which form is most stable under specific conditions, which is critical as different tautomers can have vastly different chemical and biological properties. researchgate.net Studies on similar methylthio-pyrimidine structures have successfully used these methods to elucidate their tautomeric equilibria. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical motion of atoms and molecules over time, providing a detailed view of dynamic processes. These simulations are governed by a force field, which defines the potential energy of the system based on the positions of its particles.
Self-Assembly Simulations for Supramolecular Structures
The functional groups present in this compound—specifically the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the aromatic pyrimidine ring (capable of π-π stacking)—make it a potential building block for the formation of ordered, non-covalent supramolecular structures. researchgate.net MD simulations can be used to investigate the self-assembly process. By simulating many molecules together in a virtual box, researchers can observe whether they spontaneously aggregate into stable, ordered structures like dimers, ribbons, or sheets. nih.gov These simulations can reveal the preferred modes of interaction (e.g., hydrogen bonding patterns, stacking geometries) that drive the formation of these larger assemblies. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Docking Studies for Mechanistic Insights (Exclusively in vitro enzyme or receptor binding, non-clinical applications)
Extensive searches of scientific literature and patent databases have revealed a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies focused on this compound for in vitro enzyme or receptor binding. While the broader class of pyrimidine derivatives has been the subject of numerous computational studies to elucidate their interactions with various biological targets, research dedicated to the this compound scaffold is not publicly available at this time.
The field of computational chemistry frequently employs QSAR and docking to predict the biological activity of molecules and to understand their binding mechanisms at a molecular level. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules. Molecular docking, on the other hand, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is often used to predict the binding mode of a small molecule ligand to its protein target.
Although no direct studies on this compound were identified, research on analogous pyrimidine-4-carboxylic acid derivatives has provided insights into how structural modifications can influence their biological activity. These studies often explore the impact of different substituents on the pyrimidine ring on the binding affinity and selectivity towards various enzymes and receptors. However, without specific data for this compound, any discussion of its potential interactions would be purely speculative and fall outside the scope of this evidence-based article.
The lack of published research on the computational and theoretical aspects of this compound highlights a potential area for future investigation. Such studies would be instrumental in uncovering its potential biological targets and in understanding the structural features that govern its activity.
Applications of 6 Methylsulfanylpyrimidine 4 Carboxylic Acid in Chemical Research Non Clinical
6-Methylsulfanylpyrimidine-4-carboxylic Acid as a Versatile Synthetic Intermediate
The reactivity of its carboxylic acid and the potential for substitution on the pyrimidine (B1678525) ring make this compound a versatile intermediate in organic synthesis. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a wide array of derivatives.
Precursor for Complex Heterocyclic Compounds
As a substituted pyrimidine, this compound serves as a foundational scaffold for the synthesis of more complex, often fused, heterocyclic systems. The pyrimidine core is a common motif in many biologically significant molecules, and derivatives of this acid can be used to construct novel molecular architectures. Synthetic strategies may involve reactions at the carboxylic acid moiety, transformations of the methylsulfanyl group, or substitutions on the pyrimidine ring itself to build larger, polycyclic structures.
| Reaction Type | Reacting Group | Potential Products |
| Amide Coupling | Carboxylic Acid | Pyrimidine-4-carboxamides |
| Esterification | Carboxylic Acid | Pyrimidine-4-carboxylates |
| Nucleophilic Substitution | Methylsulfanyl Group | Substituted Pyrimidines |
| Cyclocondensation | Both | Fused Pyrimidine Heterocycles |
Building Block in the Synthesis of Bio-inspired Scaffolds
In the field of medicinal chemistry and drug discovery, there is significant interest in creating "bio-inspired" scaffolds that mimic the structural features of natural products. The pyrimidine structure is a key component of nucleobases, making this compound an attractive starting material for the synthesis of novel nucleoside analogs or other mimics of biological molecules. The synthetic methodology focuses on leveraging the existing functional groups to build complex three-dimensional structures that can interact with biological targets. The focus of this application is purely on the chemical methods used to create these scaffolds, rather than their ultimate biological or therapeutic outcomes.
Supramolecular Chemistry and Crystal Engineering Applications
The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (pyrimidine nitrogens and carboxyl oxygen) makes this compound a prime candidate for applications in supramolecular chemistry and crystal engineering.
Design of Co-crystals and Porous Materials
Crystal engineering involves the design and synthesis of crystalline solids with desired properties. This compound can be used as a "co-former" to create multi-component crystals, or co-crystals, with other molecules. The predictable hydrogen bonding interactions of the carboxylic acid group can be exploited to assemble intricate and stable crystalline networks. Furthermore, when combined with metal ions, this compound has the potential to act as an organic linker in the formation of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and separation.
Self-Assembly Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecules of this compound can potentially self-assemble into well-defined patterns, such as dimers, chains, or sheets, primarily through hydrogen bonding between the carboxylic acid groups and the pyrimidine rings. Studying these phenomena provides fundamental insights into the principles of molecular recognition and the formation of complex supramolecular architectures.
Potential in Materials Science
The unique combination of a heterocyclic ring and a carboxylic acid functional group suggests that this compound could be a valuable component in the development of advanced materials. Its rigid, aromatic structure could be incorporated into polymers to enhance thermal stability or to introduce specific electronic properties. As a ligand, it could be used to create coordination polymers with interesting magnetic or optical characteristics. While specific applications are still emerging, the molecular structure of this compound offers significant potential for the design of novel functional materials.
Incorporation into Organic Electronic Materials (e.g., OLEDs, OPVs)
While direct research incorporating this compound into organic electronic materials has not been extensively reported, the pyrimidine core is a well-established building block in the design of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net The inherent electron-deficient nature of the pyrimidine ring, resulting from its two nitrogen atoms, makes it an excellent component for creating materials with specific electronic properties. researchgate.neturan.ua
In the context of OLEDs, pyrimidine derivatives are versatile and have been successfully utilized in various functional layers. nih.govnih.gov Their high electron affinity makes them suitable for use in:
Electron-Transporting Layers (ETLs): The electron-deficient pyrimidine unit facilitates efficient electron injection and transport, which can lead to lower driving voltages and improved device efficiency. uran.uanih.gov
Host Materials: In phosphorescent and fluorescent OLEDs, pyrimidine-containing compounds can serve as host materials. When combined with electron-donating units, they can form bipolar host materials that promote a balance of charge carriers within the emissive layer, leading to higher quantum efficiencies. researchgate.netmdpi.com
Emissive Materials: The pyrimidine structure has been incorporated into thermally activated delayed fluorescent (TADF) emitters and phosphorescent emitters, which are crucial for achieving high-efficiency light emission. researchgate.netnih.gov
For OPVs, or organic solar cells, materials containing pyrimidine groups can enhance the absorption of sunlight, particularly in the red part of the spectrum. The pyrimidine core can promote planar molecular structures and facilitate efficient intramolecular charge transfer, which are desirable characteristics for improving the power conversion efficiency of these devices. uran.ua
The this compound molecule possesses key features that could be exploited in this field. The carboxylic acid group provides a reactive handle for further chemical modification, allowing it to be integrated into larger polymeric or dendritic structures. The methylsulfanyl group (-SCH3) can also influence the electronic properties and solubility of the resulting material. Through molecular engineering, this compound could be a precursor to novel materials for next-generation organic electronic devices.
Below is a table summarizing the roles of pyrimidine derivatives in organic electronic devices, which illustrates the potential applications for compounds like this compound.
| Device Type | Role of Pyrimidine Derivative | Resulting Improvement |
| OLED | Electron Transport Material | Enhanced electron injection and transport uran.ua |
| OLED | Bipolar Host Material | Improved charge balance and higher efficiency mdpi.com |
| OLED | Thermally Activated Delayed Fluorescence (TADF) Emitter | High-efficiency light emission researchgate.net |
| OPV | Donor or Acceptor Material | Enhanced light absorption and charge transfer uran.ua |
Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
There is currently no specific literature detailing the use of this compound as a building block in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). However, the structural characteristics of this molecule make it a promising candidate for such applications, based on extensive research on similar pyrimidine-based carboxylic acids.
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting framework. Carboxylic acids are among the most common functional groups used in MOF ligands due to their ability to form strong coordination bonds with metal centers.
Pyrimidine-based carboxylic acids have been successfully employed as ligands in MOF synthesis. For instance, pyrimidine-4,6-dicarboxylic acid and pyrimidine-5-carboxylate have been used to construct MOFs with unique network topologies and interesting properties such as photoluminescence and selective gas sorption. uran.uanih.gov The nitrogen atoms of the pyrimidine ring can act as additional coordination sites, leading to frameworks with higher dimensionality and stability.
In the case of this compound, the molecule offers several potential coordination sites:
The oxygen atoms of the carboxylic acid group.
The nitrogen atoms of the pyrimidine ring.
The presence of the methylsulfanyl group could also impart specific functionalities to the pores of a resulting MOF, potentially leading to applications in catalysis or sensing.
COFs are another class of porous crystalline polymers, constructed entirely from light elements linked by strong covalent bonds. Pyrimidine-functionalized COFs have been synthesized, and it has been shown that the nitrogen atoms in the pyrimidine ring can serve as excellent coordination sites for metal ions in post-synthetic modification, creating catalytic centers within the COF structure. nih.gov
The table below outlines the established roles of pyrimidine-based ligands in MOFs and COFs, suggesting the potential for this compound in this field.
| Framework Type | Role of Pyrimidine-Based Ligand | Key Features and Potential Applications |
| MOF | Organic Linker | Forms coordination bonds with metal ions via carboxylate and pyrimidine nitrogens, leading to porous structures for gas storage and separation. researchgate.neturan.ua |
| MOF | Functional Ligand | Introduces photoluminescent properties to the framework. nih.gov |
| COF | Functional Building Block | The pyrimidine nitrogen atoms can act as sites for post-synthetic metal coordination, creating catalytic COFs. nih.gov |
Mechanistic Probes in Enzyme Inhibition Studies (in vitro mechanistic studies, not clinical drug development)
While direct in vitro enzyme inhibition studies on this compound are not prominently documented in publicly available research, the pyrimidine carboxylic acid scaffold is a cornerstone in the development of various enzyme inhibitors. Such molecules serve as valuable mechanistic probes to understand enzyme function and to elucidate the structural requirements for potent and selective inhibition.
In a research context, a compound like this compound would be synthesized as part of a library of related molecules to probe the active site of a target enzyme. The general process for using such a compound as a mechanistic probe involves several key in vitro steps:
Determination of Inhibitory Potency: The initial step is to measure the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value). This provides a quantitative measure of its inhibitory strength.
Kinetic Analysis to Determine the Mode of Inhibition: By measuring the enzyme's reaction rates at varying substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated. This analysis reveals the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the lead compound—for instance, by altering the substituent at the 6-position (the methylsulfanyl group in this case) or by modifying the carboxylic acid group—researchers can understand how different parts of the molecule contribute to its binding affinity and inhibitory activity. The carboxylic acid group, in particular, has been identified as a critical moiety for the activity of some enzyme inhibitors. mdpi.com
Molecular Docking and Crystallography: Computational molecular docking studies can predict the binding pose of the inhibitor within the enzyme's active site. For a more definitive understanding, X-ray crystallography of the enzyme-inhibitor complex can provide a high-resolution picture of the binding interactions.
Pyrimidine derivatives have been investigated as inhibitors for a wide range of enzymes, including carbonic anhydrases, cyclooxygenases (COX-1 and COX-2), and various kinases. researchgate.netnih.gov The data gathered from these studies are crucial for the rational design of more potent and selective inhibitors.
The following table provides a hypothetical workflow for how this compound could be used as a mechanistic probe in an in vitro enzyme inhibition study.
| Experimental Step | Objective | Information Gained |
| Enzyme Activity Assay | To determine the IC50 value. | Quantifies the inhibitory potency of the compound. |
| Enzyme Kinetic Studies | To determine the inhibition constant (Ki) and the mode of inhibition. | Elucidates the mechanism by which the compound inhibits the enzyme. |
| Structure-Activity Relationship (SAR) | To compare the activity of this compound with other related derivatives. | Identifies the key functional groups responsible for binding and inhibition. |
| Molecular Docking/Crystallography | To visualize the binding of the compound to the enzyme. | Provides a structural basis for the observed inhibitory activity. |
Future Research Directions and Challenges
Development of Asymmetric Synthetic Routes for Chiral Derivatives
While the parent molecule, 6-methylsulfanylpyrimidine-4-carboxylic acid, is achiral, the synthesis of its chiral derivatives represents a significant and valuable research direction. The introduction of stereocenters can profoundly influence the biological activity and material properties of a compound. The development of catalytic asymmetric methods to access enantioenriched pyrimidine (B1678525) derivatives is a challenging yet rewarding endeavor. chim.it
Recent progress in the asymmetric synthesis of chiral pyrimidine nucleoside analogues has demonstrated the feasibility of creating complex chiral structures. rsc.orgacs.org For instance, rhodium-catalyzed asymmetric allylation and asymmetric cyclopropanation have been successfully employed to generate chiral pyrimidine derivatives with high enantioselectivity. rsc.orgnih.gov These methodologies could potentially be adapted for the asymmetric functionalization of the this compound scaffold.
Key challenges in this area include:
Substrate Control: The electronic properties of the pyrimidine ring, influenced by the methylsulfanyl and carboxylic acid groups, may impact the efficacy of existing asymmetric catalysts.
Regioselectivity: Achieving high levels of both enantioselectivity and regioselectivity in reactions involving the pyrimidine core can be complex.
Scalability: Developing synthetic routes that are not only efficient and selective but also scalable for potential applications is a crucial consideration.
Exploration of Unconventional Reactivity Patterns
The reactivity of the pyrimidine ring is well-established, but there remains significant scope for exploring unconventional reaction pathways for this compound. The interplay between the electron-withdrawing carboxylic acid group and the sulfur-containing substituent can lead to unique reactivity.
Studies on related substituted pyrimidines have shown that the nature and position of substituents have a profound effect on their reactivity towards nucleophiles. acs.orgjocpr.comrsc.org For instance, 2-sulfonylpyrimidines have been shown to undergo selective protein arylation, highlighting the tunable reactivity of the pyrimidine core. nih.gov Investigating the reactivity of the methylsulfanyl group, such as its oxidation to the corresponding sulfoxide (B87167) or sulfone, could open up new avenues for functionalization and conjugation.
Future research could focus on:
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrimidine ring would provide a more atom-economical approach to novel derivatives.
Cross-Coupling Reactions: Site-selective Suzuki-Miyaura cross-coupling reactions, which have been successful with polyhalogenated pyrimidines, could be explored for the targeted modification of the this compound core. researchgate.net
Photoredox Catalysis: The use of light-mediated reactions could unlock novel transformations that are not accessible through traditional thermal methods.
Integration into Advanced Functional Materials
The inherent properties of the pyrimidine nucleus, such as its aromaticity, electron-deficient nature, and ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive building block for advanced functional materials. researchgate.net Pyrimidine-based compounds have been investigated for their potential in developing organic semiconductor materials.
The presence of both a carboxylic acid group and a sulfur-containing moiety in this compound provides multiple handles for incorporation into larger molecular architectures. The carboxylic acid can be used for amide bond formation or coordination to metal centers, while the methylsulfanyl group offers possibilities for further modification or interaction with other components.
Potential applications in materials science include:
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can serve as a linker to construct porous MOFs with potential applications in gas storage, catalysis, and sensing.
Organic Electronics: The π-deficient pyrimidine ring could be incorporated into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Supramolecular Assemblies: The ability of the molecule to engage in various non-covalent interactions could be exploited to create self-assembling systems with interesting photophysical or electronic properties.
Deeper Computational Elucidation of Complex Reaction Mechanisms
Computational chemistry offers a powerful tool for understanding and predicting the reactivity and properties of molecules like this compound. Quantum chemical calculations can provide detailed insights into reaction mechanisms, transition states, and the factors governing selectivity. nih.govrsc.org
For instance, computational studies have been used to investigate the reaction sites of pyrimidine bases during chlorination and to elucidate the mechanism of multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines. nih.govnih.gov Similar approaches can be applied to understand the unconventional reactivity patterns of this compound and to guide the design of new synthetic strategies.
Specific areas for computational investigation include:
Reaction Energetics: Calculating the activation barriers for different potential reaction pathways can help predict the most favorable conditions for a desired transformation.
Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of new derivatives.
Molecular Docking: In the context of potential biological applications, computational docking studies can be used to predict the binding affinity and mode of interaction with specific protein targets. mdpi.com
Environmental Fate and Degradation Studies
As with any chemical compound, understanding the environmental fate and potential for degradation of this compound is an important consideration, particularly if it is to be produced and used on a larger scale. Sulfur-containing heterocyclic compounds are found in the environment from both natural and anthropogenic sources. mdpi.cominchem.org
The presence of the pyrimidine ring and the methylsulfanyl group may influence its persistence and degradation pathways in the environment. Studies on the environmental fate of other heterocyclic pharmaceuticals have highlighted their potential to persist in various environmental matrices. mdpi.com
Future research in this area should address:
Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound.
Abiotic Degradation: Investigating the role of factors such as photolysis and hydrolysis in the breakdown of the compound.
Toxicity of Degradation Products: Assessing the potential environmental impact of any intermediate or final degradation products.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methylsulfanylpyrimidine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves condensation of substituted pyrimidine precursors with methylthiol groups. For example, a base-catalyzed cyclization of 4-methoxybenzaldehyde derivatives with thiol-containing reagents (e.g., methyl mercaptan) under reflux conditions (60–80°C, 12–24 hours) can yield the pyrimidine core. Critical parameters include pH control (8–10) to avoid premature oxidation of the methylthiol group and inert atmosphere (N₂/Ar) to prevent disulfide formation . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended for high-purity isolates.
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) should show signals for the methylthiol group (δ ~2.5 ppm, singlet) and pyrimidine protons (δ ~8.0–8.5 ppm). ¹³C NMR confirms the carboxylic acid (δ ~170 ppm) and methylthiol (δ ~15 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation at 123 K) resolves the planar pyrimidine ring and bond angles, with typical C–S bond lengths of ~1.80 Å and O–C=O angles of ~120° .
Q. What are the key chemical reactions of the methylthiol and carboxylic acid groups in this compound?
- Methodological Answer :
- Methylthiol : Susceptible to oxidation (e.g., H₂O₂ in acetic acid) to sulfoxide/sulfone derivatives. Nucleophilic substitution (e.g., with amines) requires activation via halogenation (NBS in CCl₄) .
- Carboxylic Acid : Can form esters (via Fischer esterification with H₂SO₄/ROH) or amides (using HATU/DIPEA coupling with amines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. For example:
- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering (DLS) .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products in cell-based assays .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .
Q. What strategies optimize the compound’s stability during long-term storage for in vivo studies?
- Methodological Answer :
- Lyophilization : Freeze-dry in PBS (pH 7.4) with 5% trehalose as a cryoprotectant. Store at -80°C in amber vials to prevent light-induced oxidation .
- Stability Assays : Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) at 0, 1, 3, and 6 months .
Q. How can computational methods guide the design of this compound analogs with improved target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with target protein PDB files (e.g., EGFR kinase) to predict binding poses. Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the methylthiol group .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots for conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
